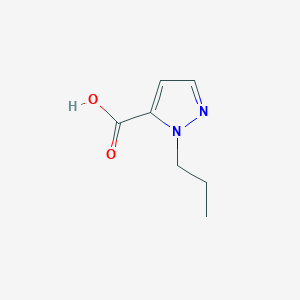

1-propyl-1H-pyrazole-5-carboxylic acid

Overview

Description

“1-propyl-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1004643-68-8 . It has a molecular weight of 154.17 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes “this compound”, has been a subject of interest in many studies . For instance, one study synthesized 1H-pyrazole-5-carboxylic acid derivatives containing oxazole and thiazole rings . Most target compounds were obtained in overall yields in the range of 30–50% .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The molecular formula is C7H10N2O2 .

Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, have been involved in various chemical reactions . For example, a study reported the synthesis of pyrazole derivatives through a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 154.17 .

Scientific Research Applications

Synthesis and Structural Characterization

Research has demonstrated the synthesis and structural characterization of various derivatives of pyrazole carboxylic acids, including 1-propyl-1H-pyrazole-5-carboxylic acid. These compounds are synthesized through several methods, including ester condensation, cyclization, and hydrolysis, with yields reaching up to 73.26% (Heng, 2004). The synthesized compounds are characterized using techniques such as IR, 1H NMR, and elemental analysis, providing insights into their molecular structures and potential applications in various fields.

Coordination Chemistry and Complex Formation

One of the significant areas of application for this compound derivatives is in coordination chemistry, where these compounds are used to form complexes with metals. Studies have shown the ability of pyrazole-dicarboxylate acid derivatives to coordinate with metals like Cu, Co, and Zn, leading to the formation of mononuclear chelate complexes. These complexes exhibit interesting structural features, such as 2D hydrogen-bonded networks, and are studied for their potential applications in materials science (Radi et al., 2015).

Materials Science and Catalysis

The structural characteristics of pyrazole carboxylic acid derivatives, especially when part of coordination complexes, open avenues for their application in materials science and catalysis. For instance, the synthesis of novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids aims to create polychelated ligands for use in medicinal chemistry and metal complex catalysis. These compounds offer a framework for developing new materials with potential applications in various industrial processes (Dalinger et al., 2020).

Antibacterial Applications

Derivatives of this compound have been evaluated for their antibacterial activities. Compounds synthesized from pyrazole carboxylic acids have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents. The minimal inhibitory concentrations (MICs) of these compounds highlight their effectiveness and provide a basis for further research into their applications in combating bacterial infections (Akbas et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 1-propyl-1H-pyrazole-5-carboxylic acid are currently unknown. The compound belongs to the pyrazole class, which is known to interact with a wide range of biological targets . .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, and modulating signal transduction pathways . The exact mechanism for this compound would require further investigation.

Biochemical Pathways

Pyrazole derivatives have been found to impact a variety of biochemical pathways depending on their specific targets

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.25, suggesting moderate lipophilicity . These properties could influence the compound’s bioavailability, but more detailed studies would be needed to confirm this.

Result of Action

Given the diverse biological activities of pyrazole derivatives, the effects could range from modulation of enzyme activity to alteration of cellular signaling pathways

Properties

IUPAC Name |

2-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-5-9-6(7(10)11)3-4-8-9/h3-4H,2,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGJWTCXVNOHDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426905 | |

| Record name | 1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004643-68-8 | |

| Record name | 1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

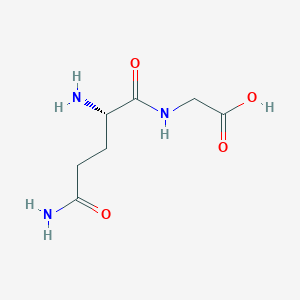

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1353294.png)